2-Bromo-6-chlorothioanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

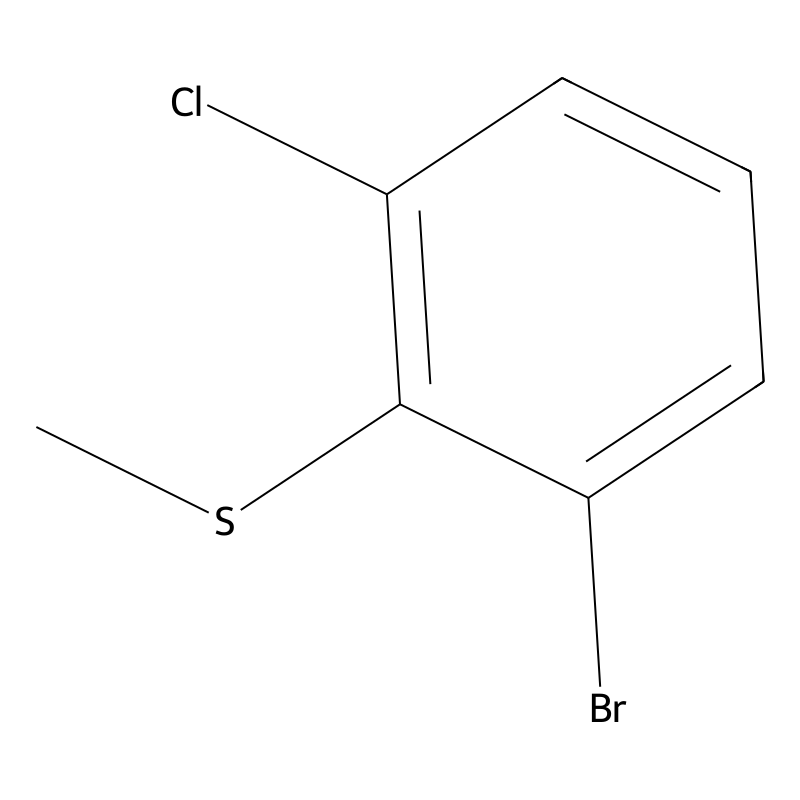

2-Bromo-6-chlorothioanisole is an organic compound with the molecular formula C₇H₆BrClS. It features a methoxy group (-OCH₃), a bromine atom, and a chlorine atom attached to a benzene ring, alongside a sulfur atom in the thioether position. The compound is categorized as a substituted thioanisole, which is significant in various chemical applications due to its unique functional groups.

As 2-Bromo-6-chlorothioanisole is a relatively new compound, there is no scientific research available on its mechanism of action in biological systems or its interaction with other molecules.

Due to the presence of halogen atoms, 2-Bromo-6-chlorothioanisole is likely to exhibit similar hazards to other aromatic halides. These can include:

- Acute toxicity: Inhalation, ingestion, or skin contact may cause irritation and potential organ damage.

- Skin and eye irritation: Direct contact can cause skin and eye irritation due to the corrosive nature of the compound.

Currently Available Information:

There is limited information readily available on the specific scientific research applications of 2-Bromo-6-chlorothioanisole. Scientific databases like PubChem [] do not indicate any current research areas utilizing this compound.

Potential Research Areas:

Due to the presence of a reactive halogen group (bromine) and a thioanisole moiety (a sulfur-containing aromatic ring), 2-Bromo-6-chlorothioanisole could be a candidate for investigation in a few areas of scientific research:

- Organic synthesis: The bromo group can participate in various substitution reactions, potentially allowing for the introduction of different functional groups at the 2-position of the molecule. This could be useful for the synthesis of novel molecules with desired properties.

- Medicinal chemistry: The thioanisole group can exhibit some biological activity, and the presence of halogens can sometimes influence this activity. 2-Bromo-6-chlorothioanisole could be explored for potential medicinal properties, although further research would be needed.

- Material science: Aromatic organosulfur compounds can find applications in material science due to their interesting electronic properties. 2-Bromo-6-chlorothioanisole might be a candidate for investigation in this field, but more research would be required.

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

- Electrophilic Aromatic Substitution: The presence of the electron-donating methoxy group enhances the reactivity of the aromatic ring towards electrophiles, allowing for further substitution reactions.

- Oxidation Reactions: The thioether group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

The synthesis of 2-Bromo-6-chlorothioanisole typically involves:

- Halogenation of Thioanisole: Starting from thioanisole (C₇H₈S), bromination and chlorination can be performed using bromine and chlorine in the presence of a catalyst such as iron(III) chloride or under UV light.

- Direct Halogenation: Alternatively, direct halogenation can be achieved by treating thioanisole with bromine and chlorine in a solvent like dichloromethane at controlled temperatures.

- Functional Group Modifications: Further modifications can include reactions with nucleophiles to introduce additional functional groups.

2-Bromo-6-chlorothioanisole has potential applications in:

- Pharmaceutical Chemistry: As an intermediate in the synthesis of pharmaceuticals due to its ability to undergo various transformations.

- Material Science: In the development of polymers or materials that require specific chemical functionalities.

- Agricultural Chemistry: As a potential agrochemical compound for pest control or plant growth regulation.

Several compounds share structural similarities with 2-Bromo-6-chlorothioanisole, including:

- 2-Bromo-6-chloroanisole (C₇H₆BrClO): Similar structure but lacks the sulfur atom; used in similar applications but may exhibit different reactivity profiles.

- Thioanisole (C₇H₈S): The parent compound without halogen substitutions; serves as a base for synthesizing halogenated derivatives.

- Benzylthioether derivatives: These compounds contain similar thioether functionalities but vary in their substituents on the aromatic ring.

Comparison TableCompound Name Molecular Formula Key Features 2-Bromo-6-chloroanisole C₇H₆BrClO No sulfur; used widely in organic synthesis Thioanisole C₇H₈S Parent compound; base for halogenated variants Benzylthioether derivatives Varies Contains thioether; varies in substituents

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-6-chloroanisole | C₇H₆BrClO | No sulfur; used widely in organic synthesis |

| Thioanisole | C₇H₈S | Parent compound; base for halogenated variants |

| Benzylthioether derivatives | Varies | Contains thioether; varies in substituents |

The uniqueness of 2-Bromo-6-chlorothioanisole lies in its combination of halogen atoms and a thioether group, which can influence its reactivity and potential applications compared to other similar compounds.